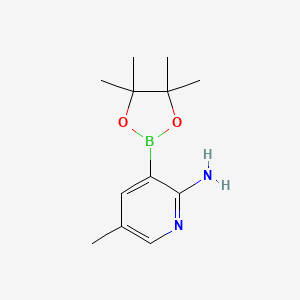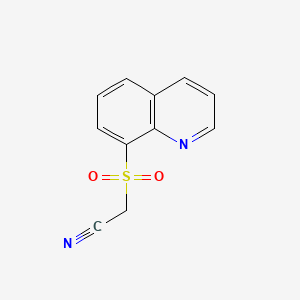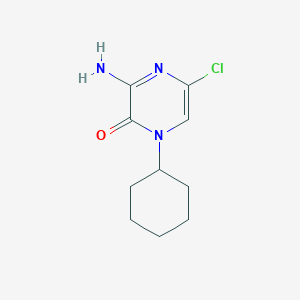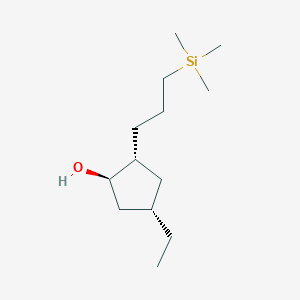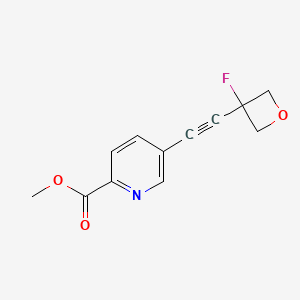
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is a fluorinated organic compound with the molecular formula C12H10FNO3 and a molecular weight of 235.21 g/mol . This compound is characterized by the presence of a picolinate moiety, an ethynyl group, and a fluorooxetane ring, which contribute to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate typically involves the following steps:
Formation of the Fluorooxetane Ring: The fluorooxetane ring can be synthesized through a cyclization reaction involving a fluorinated precursor.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Picolinate Formation: The final step involves the esterification of the picolinic acid with methanol under acidic conditions to form the methyl picolinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorooxetane ring and ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate involves its interaction with specific molecular targets and pathways. The fluorooxetane ring and ethynyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-ethynylpicolinate: Lacks the fluorooxetane ring, resulting in different reactivity and properties.
Methyl 5-(3-chlorooxetan-3-yl)ethynyl)picolinate: Contains a chlorooxetane ring instead of a fluorooxetane ring, leading to different chemical behavior.
Methyl 5-((3-fluorooxetan-3-yl)methyl)picolinate: Has a methyl group instead of an ethynyl group, affecting its reactivity.
Uniqueness
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is unique due to the presence of the fluorooxetane ring and ethynyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H10FNO3 |
|---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
methyl 5-[2-(3-fluorooxetan-3-yl)ethynyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-16-11(15)10-3-2-9(6-14-10)4-5-12(13)7-17-8-12/h2-3,6H,7-8H2,1H3 |
InChI-Schlüssel |
ZVYLCRNDXQKKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(C=C1)C#CC2(COC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



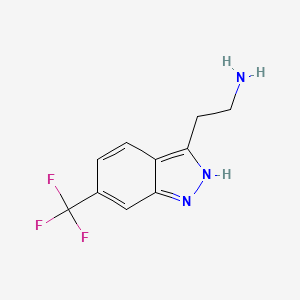
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)

![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
